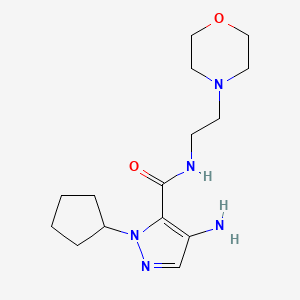

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c16-13-11-18-20(12-3-1-2-4-12)14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXNLTGPICIZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide (referred to as Compound A) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C12H21N5O2

- Molecular Weight : 267.33 g/mol

- CAS Number : 1498361-19-5

Compound A exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :

- Antioxidant Properties :

- Anti-inflammatory Activity :

Biological Activity Data

The biological activity of Compound A can be summarized in the following table:

Case Studies

Several studies have highlighted the biological activity of compounds related to or structurally similar to Compound A:

- FGFR Inhibitors :

-

Cytotoxicity Assessment :

- In vitro studies showed that compounds with similar structures to Compound A effectively suppressed the proliferation of various cancer cell lines, including lung and gastric cancers, with IC50 values ranging from 19 to 73 nM . This suggests that Compound A may possess similar anticancer properties.

- SAR Studies :

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrazole ring and carboxamide nitrogen. A comparison of molecular features is summarized below:

Functional Group Impact on Pharmacological Properties

- Morpholinyl vs. Aliphatic Chains : The morpholin-4-ylethyl group in the target compound introduces a tertiary amine and ether oxygen, likely improving water solubility compared to analogs like the 3-methoxypropyl or hydroxyethyl derivatives. This could enhance bioavailability .

- Aromatic vs. Cyclic Aliphatic Substituents : Fluorophenyl-containing analogs (e.g., CAS 51516-69-9) prioritize aromatic interactions, whereas cyclopentyl groups in the target compound may confer conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.